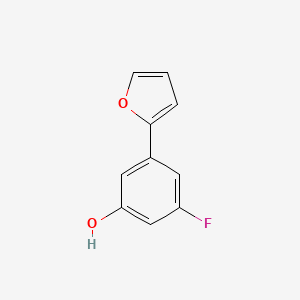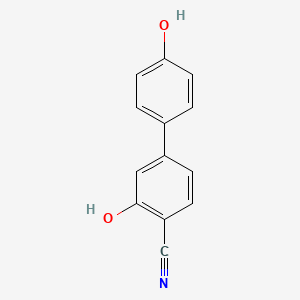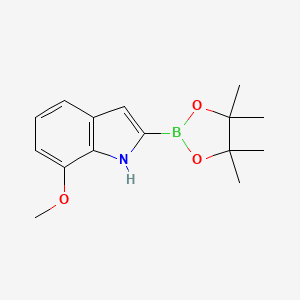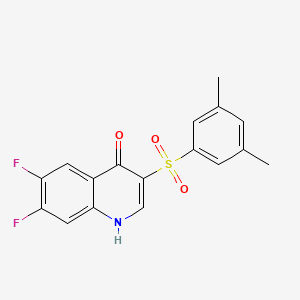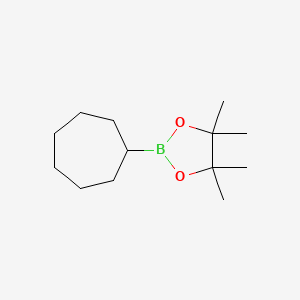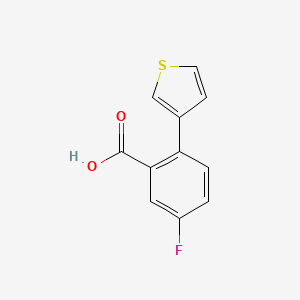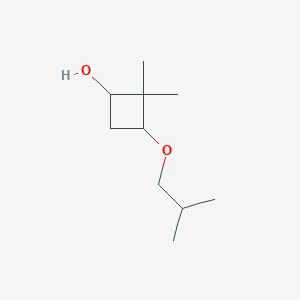
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol
Übersicht
Beschreibung
“2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol” is an organic compound with the molecular formula C10H20O2 . It appears as a liquid under normal conditions .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol” consists of a cyclobutane ring with two methyl groups attached to one carbon atom, and a 2-methylpropoxy group attached to another carbon atom . The InChI code for this compound is 1S/C10H18O2/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7,9H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol” include its molecular weight of 170.25 and its physical state as a liquid . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis of Cyclobutane-containing Natural Products
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . In this context, “2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol” can be used as a crucial synthetic building block .
Drug Design and Development
The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . “2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol” can be used in the modulation and design of structures in medicinal chemistry .
Enantioselective [2 + 2]-Cycloaddition Strategy
An enantioselective [2 + 2]-cycloaddition strategy can be employed to construct a cyclobutane motif from allene and olefin . “2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol” can be used in this strategy .
Organic Synthesis
This compound is meticulously crafted to deliver consistent performance, making it an invaluable asset for a wide range of applications, from organic synthesis to materials science .
Materials Science
In the field of materials science, “2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol” can be used to harness its exceptional properties and unlock new frontiers in your field, all while adhering to strict safety protocols .
Safety and Hazards
The safety information for “2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol” indicates that it has several hazard statements including H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . It’s always important to handle chemicals with appropriate safety measures.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7-9,11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSKQVLSVNTWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CC(C1(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)

![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)
